4-(4-Chlorophenyl)-1H-imidazole
Overview
Description
This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Corrosion Inhibition
4-(4-Chlorophenyl)-1H-imidazole derivatives have been studied for their potential as corrosion inhibitors. Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of these compounds, finding them to be effective in inhibiting corrosion in mild steel in acidic environments (Ouakki et al., 2019).
Antifungal Properties
This compound has been identified for its antifungal properties, particularly against Candida albicans infections. Walker et al. (1978) described the preparation and effectiveness of a derivative of 4-(4-Chlorophenyl)-1H-imidazole in combating fungal infections (Walker et al., 1978).
Structural and Spectroscopic Analysis
Several studies have focused on the structural and spectroscopic characteristics of 4-(4-Chlorophenyl)-1H-imidazole. For example, Erdoğdu et al. (2012) conducted FT-IR, FT-Raman, and FT-NMR spectral analysis, providing detailed insights into the molecular structure of this compound (Erdoğdu et al., 2012).
Crystallography and Molecular Structure
The crystallization and molecular structure of various derivatives have been extensively studied. Kapoor et al. (2011) reported on the crystal structure of a derivative, revealing detailed molecular conformation and bonding characteristics (Kapoor et al., 2011).
Potential in Chemotherapy
Some derivatives of 4-(4-Chlorophenyl)-1H-imidazole have been explored for their potential as chemotherapy agents. Venet et al. (2003) detailed the discovery and development of a farnesyl protein transferase inhibitor derived from this compound, highlighting its potential in cancer treatment (Venet et al., 2003).
Anti-Candida Agent Analysis
Jayasheela et al. (2018) characterized a derivative as an anti-Candida agent using various spectroscopic techniques. This study further underscores the antifungal potential of these compounds (Jayasheela et al., 2018).
Antibacterial Agent Exploration
Research by Antolini et al. (1999) delved into the antibacterial properties of imidazole derivatives, including 4-(4-Chlorophenyl)-1H-imidazole, against resistant bacterial strains such as MRSA (Antolini et al., 1999).
Safety And Hazards
This would involve assessing the compound’s toxicity, potential for causing irritation or allergic reactions, and environmental impact.
Future Directions
This would involve identifying areas for further research, such as potential applications of the compound, ways to improve its synthesis, or strategies for modifying its structure to enhance its properties or reduce its side effects.
For a specific compound like “4-(4-Chlorophenyl)-1H-imidazole”, you would need to consult the scientific literature or databases for information on these topics. If the compound is not well-studied, it may be necessary to conduct experimental research to obtain this information. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following safety protocols.
I hope this general outline is helpful. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIFCXVRCGAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332284 | |
Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1H-imidazole | |
CAS RN |
35512-29-9 | |
Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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